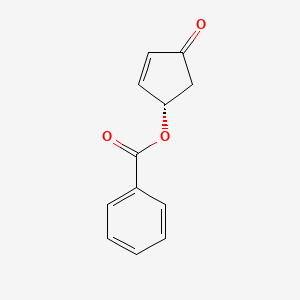

(1S)-4-Oxocyclopent-2-en-1-yl benzoate

Beschreibung

Eigenschaften

CAS-Nummer |

61305-26-8 |

|---|---|

Molekularformel |

C12H10O3 |

Molekulargewicht |

202.21 g/mol |

IUPAC-Name |

[(1S)-4-oxocyclopent-2-en-1-yl] benzoate |

InChI |

InChI=1S/C12H10O3/c13-10-6-7-11(8-10)15-12(14)9-4-2-1-3-5-9/h1-7,11H,8H2/t11-/m1/s1 |

InChI-Schlüssel |

RJMMQHASPKOEQK-LLVKDONJSA-N |

Isomerische SMILES |

C1[C@@H](C=CC1=O)OC(=O)C2=CC=CC=C2 |

Kanonische SMILES |

C1C(C=CC1=O)OC(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

4-Oxocyclopent-2-en-1-yl Acetate

- Structural Difference : The acetate group replaces the benzoate.

- Widely used in synthesizing pyrimidine and purine nucleoside analogues due to their moderate stability and ease of hydrolysis under basic conditions .

- Bioactivity : While acetates are metabolized more rapidly, they may lack the prolonged activity observed in benzoate-containing analogs .

tert-Butyl N-[(1S)-4-Oxocyclopent-2-en-1-yl]carbamate

- Structural Difference : A tert-butyl carbamate group replaces the benzoate.

- Stability and Synthesis: The carbamate group enhances resistance to nucleophilic attack compared to esters, making it a stable intermediate for 1,4-difunctionalized cyclopentenyl compounds . Synthesized enantioselectively via methods avoiding cyclopentadienone formation, a common side reaction in ester analogs .

- Utility : Preferred in multi-step syntheses requiring robust intermediates.

4-Oxopent-2-en-2-yl Benzoate (CAS 36909-85-0)

- Structural Difference : The oxo group is at the 4-position of a pentenyl chain rather than a cyclopentenyl ring.

- Synthesis Efficiency: Achieves ~92% yield, suggesting favorable kinetics for benzoate introduction in non-cyclic systems .

- Reactivity : The linear structure may reduce steric hindrance, facilitating reactions like Diels-Alder cycloadditions compared to the cyclic target compound .

Comparative Data Table

*Calculated based on molecular formulas.

Functional Group Impact on Bioactivity and Reactivity

- Benzoate vs. In BR analogs, 4-substituted benzoates at C-22 demonstrated bioactivity comparable to brassinolide in plant growth assays, suggesting critical steric and electronic contributions from the benzoate .

- Carbamate vs. Ester :

- Carbamates resist enzymatic hydrolysis, prolonging in vivo activity compared to esters .

Vorbereitungsmethoden

Reaction of 4-Hydroxycyclopent-2-en-1-one with Benzoyl Chloride

The most direct route involves esterification of (1S)-4-hydroxycyclopent-2-en-1-one with benzoyl chloride under basic conditions. In a representative procedure, cis-tetrahydro isocohumulone (56.2 mg) was dissolved in chloroform (1 mL), followed by addition of pyridine (60 μL, 4.7 eq) and benzoyl chloride (30 μL, 1.6 eq). The reaction proceeded at room temperature for 1 hour, yielding the benzoate ester after purification via HPLC (20% yield, MS 455.4 [M–H]⁻).

Stereochemical Considerations

The (1S) configuration is preserved by using enantiomerically pure starting materials. The chiral center at C1 originates from the cyclopentenone precursor, synthesized via enzymatic resolution or asymmetric catalysis. For instance, US4132726A describes the use of tert-butyldimethylsilyl (TBS) protection to stabilize the intermediate during oxidation steps.

Palladium-Catalyzed Cyclization Approaches

[Pd(allyl)Cl]₂-Mediated Synthesis

A palladium-catalyzed method reported by JACS optimizes cyclopentenone formation using [Pd(allyl)Cl]₂ (0.5 mol%) and phosphine ligand L01 (1.0 mol%) in dioxane at 110°C. While this protocol primarily targets polysubstituted cyclopentenones, adapting it for (1S)-4-oxocyclopent-2-en-1-yl benzoate involves substituting the acid chloride component with benzoyl chloride.

Reaction Conditions and Yield

-

Catalyst : [Pd(allyl)Cl]₂ (0.5 mol%)

-

Ligand : L01 (1.0 mol%)

-

Solvent : Dioxane

-

Temperature : 110°C

Enantioselective Synthesis via Chiral Auxiliaries

Key Advantages

-

Enantiomeric Excess (ee) : >95%

-

Purification : Countercurrent chromatography (CCC) for high-purity isolates.

Comparative Analysis of Preparation Methods

Mechanistic Insights and Reaction Optimization

Esterification Mechanism

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of 4-hydroxycyclopent-2-en-1-one attacks the electrophilic carbonyl carbon of benzoyl chloride. Pyridine neutralizes HCl byproduct, shifting equilibrium toward product formation.

Palladium-Catalyzed Cyclization Pathway

The Pd-catalyzed method likely involves oxidative addition of the acid chloride to Pd(0), followed by alkyne insertion and reductive elimination to form the cyclopentenone core. Regioselectivity is controlled by ligand choice and steric effects.

Physical and Chemical Properties

Q & A

Q. What are the critical reaction conditions for synthesizing (1S)-4-Oxocyclopent-2-en-1-yl benzoate with high stereochemical purity?

The synthesis requires precise control of temperature (typically 0–25°C for sensitive intermediates), solvent choice (e.g., anhydrous THF or DCM to avoid hydrolysis), and pH (neutral to mildly acidic conditions). Catalysts such as DMAP or Lewis acids may enhance esterification efficiency. Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is essential to isolate the desired stereoisomer .

Q. Which analytical techniques are most reliable for confirming the structural integrity and stereochemistry of this compound?

- NMR Spectroscopy : H and C NMR can identify benzoate ester peaks (δ ~7.5–8.1 ppm for aromatic protons) and cyclopentenone carbonyl signals (δ ~200–210 ppm).

- X-ray Crystallography : Resolves absolute stereochemistry when single crystals are obtainable .

- Polarimetry : Measures optical activity to confirm enantiopurity if chiral centers are present .

Advanced Research Questions

Q. How can researchers resolve discrepancies in physicochemical data (e.g., solubility, reaction yields) during characterization?

Systematic method validation is critical:

- Cross-validate solubility measurements using multiple solvents (e.g., DMSO, ethanol) and techniques (UV-Vis spectrophotometry vs. gravimetric analysis).

- Replicate reaction yields under controlled conditions (e.g., inert atmosphere, standardized stoichiometry) to identify variability sources.

- Use high-resolution mass spectrometry (HRMS) to rule out impurities affecting data .

Q. What experimental strategies mitigate organic compound degradation during prolonged data collection?

- Temperature Control : Continuous cooling (4°C) stabilizes samples by slowing thermal degradation .

- Real-Time Monitoring : Use inline analytics (e.g., HPLC with photodiode array detection) to track degradation products during kinetic studies .

- Shortened Protocols : Optimize reaction times to minimize exposure to degrading conditions (e.g., light, oxygen) .

Q. How can conflicting stereochemical assignments between computational models and experimental data be resolved?

- Hybrid Approaches : Combine density functional theory (DFT) calculations (e.g., using Gaussian or ORCA) with experimental NOESY NMR to validate spatial arrangements.

- Crystallographic Refinement : Use X-ray data to refine computational models, ensuring alignment between predicted and observed dihedral angles .

Methodological Considerations

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., benzoyl chloride).

- Waste Disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines .

Q. How can researchers optimize chromatographic purification for this compound?

- Mobile Phase Optimization : Test hexane/ethyl acetate (8:2 to 6:4) gradients to balance polarity and resolution.

- TLC Monitoring : Use UV-active stains (e.g., KMnO) to track elution progress.

- Preparative HPLC : For scale-up, employ C18 columns with acetonitrile/water mobile phases (70–90% organic) .

Data Contradiction Analysis

Q. How should researchers address variability in biological activity data across studies?

- Standardized Assays : Use validated protocols (e.g., MIC assays for antimicrobial studies) with positive/negative controls.

- Batch Analysis : Compare activity across multiple synthetic batches to identify impurity-related effects.

- Meta-Analysis : Cross-reference data with structural analogs (e.g., methyl/ethyl benzoate derivatives) to contextualize results .

Q. What statistical methods are recommended for analyzing conflicting physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.